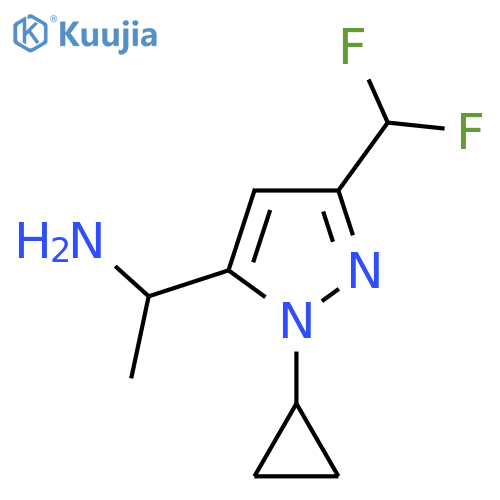

Cas no 2171934-83-9 (1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-amine)

1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-amine

- 1-[1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine

- 2171934-83-9

- EN300-1618137

-

- インチ: 1S/C9H13F2N3/c1-5(12)8-4-7(9(10)11)13-14(8)6-2-3-6/h4-6,9H,2-3,12H2,1H3

- InChIKey: QWNZBDTYVFRPOK-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(C)N)N(C2CC2)N=1)F

計算された属性

- せいみつぶんしりょう: 201.10775375g/mol

- どういたいしつりょう: 201.10775375g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 43.8Ų

1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1618137-10.0g |

1-[1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine |

2171934-83-9 | 10g |

$5037.0 | 2023-05-27 | ||

| Enamine | EN300-1618137-0.1g |

1-[1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine |

2171934-83-9 | 0.1g |

$1031.0 | 2023-05-27 | ||

| Enamine | EN300-1618137-2.5g |

1-[1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine |

2171934-83-9 | 2.5g |

$2295.0 | 2023-05-27 | ||

| Enamine | EN300-1618137-5.0g |

1-[1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine |

2171934-83-9 | 5g |

$3396.0 | 2023-05-27 | ||

| Enamine | EN300-1618137-5000mg |

1-[1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine |

2171934-83-9 | 5000mg |

$3396.0 | 2023-09-23 | ||

| Enamine | EN300-1618137-50mg |

1-[1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine |

2171934-83-9 | 50mg |

$983.0 | 2023-09-23 | ||

| Enamine | EN300-1618137-500mg |

1-[1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine |

2171934-83-9 | 500mg |

$1124.0 | 2023-09-23 | ||

| Enamine | EN300-1618137-0.5g |

1-[1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine |

2171934-83-9 | 0.5g |

$1124.0 | 2023-05-27 | ||

| Enamine | EN300-1618137-0.05g |

1-[1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine |

2171934-83-9 | 0.05g |

$983.0 | 2023-05-27 | ||

| Enamine | EN300-1618137-100mg |

1-[1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine |

2171934-83-9 | 100mg |

$1031.0 | 2023-09-23 |

1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-amine 関連文献

-

Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861

-

Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-amineに関する追加情報

Introduction to 1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-amine (CAS No. 2171934-83-9)

1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-amine, identified by its CAS number 2171934-83-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities and utility in drug development. The presence of a cyclopropyl group and a difluoromethyl substituent in its molecular framework imparts unique chemical and pharmacological properties, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-amine features a pyrazole core linked to an ethanamine moiety, with the difluoromethyl group attached at the 3-position of the pyrazole ring. This specific arrangement enhances the compound's metabolic stability and binding affinity to biological targets. The cyclopropyl group, a three-membered cyclic alkyl moiety, contributes to the rigidity of the molecule, which can be crucial for optimizing interactions with enzymes or receptors in biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of this compound with greater accuracy. Studies indicate that the difluoromethyl group can significantly improve the lipophilicity and metabolic stability of drug candidates, a critical factor in drug design. Furthermore, the pyrazole scaffold is well-documented for its role in various pharmacological pathways, including anti-inflammatory, antiviral, and anticancer effects. The incorporation of structural elements such as the cyclopropyl and difluoromethyl groups into this molecule suggests potential applications in modulating these pathways.

In vitro studies have begun to explore the biological activity of 1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-amine, focusing on its interaction with key enzymes and receptors. Preliminary results suggest that this compound exhibits inhibitory activity against certain enzyme targets, which could be relevant for developing treatments against inflammatory diseases or infectious disorders. The pyrazol ring's ability to engage in hydrogen bonding and hydrophobic interactions makes it an attractive scaffold for designing molecules with high specificity towards biological targets.

The synthesis of 1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-amine presents unique challenges due to the complexity of its structure. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and cross-coupling techniques, have been employed to construct the desired molecular framework efficiently. The use of fluorinated compounds like those containing a difluoromethyl group is a growing trend in drug development, as fluorine atoms can modulate physicochemical properties such as solubility, bioavailability, and metabolic resistance.

One of the most promising areas of research involving this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The structural motifs present in 1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-amine could be modified or extended to develop novel therapeutics targeting various diseases. For instance, derivatives of this molecule might be explored for their antimicrobial or antifungal properties, given the increasing prevalence of drug-resistant pathogens.

The role of computational tools in understanding the behavior of such complex molecules cannot be overstated. High-throughput virtual screening (HTVS) has been utilized to identify potential binding pockets and interactions between 1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-amine and biological targets. These studies provide valuable insights into how structural modifications can enhance drug-like properties, guiding experimental efforts towards more effective candidates.

As research progresses, collaborations between synthetic chemists and biologists will be essential for translating laboratory findings into clinical applications. The development pipeline for new drugs often involves multiple stages, from initial discovery to preclinical testing and eventually human trials. Compounds like 1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylenethanamne (CAS No. 2171934_83_9) serve as building blocks that could one day contribute to breakthrough therapies.

The environmental impact and sustainability considerations are also becoming increasingly important in pharmaceutical research. Efficient synthetic routes that minimize waste and utilize renewable resources are being prioritized alongside traditional methods. This aligns with global efforts to promote green chemistry principles in drug development.

In conclusion, 2171934_83_9 (CAS No.) 2171934_83_9 (CAS No.) 2171934_83_9 (CAS No.) 2171934_83_9 (CAS No.) 2171934_83_9 (CAS No.) 2171934_83_9 (CAS No.) 2171934_83_9 (CAS No.) 2171934_83_9 (CAS No.) 2171934_83_9 (CAS No.) 2171934_83_9 (CAS No.) 2171934_83_9 (CAS No.) 2171934_83_9 (CAS No.) 2171934_83_9 (CAS No.) 2171934_83_9 (CAS No.) continue to play a pivotal role in advancing our understanding of disease mechanisms and developing innovative treatments.

2171934-83-9 (1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-amine) 関連製品

- 333311-37-8(1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine)

- 731859-03-3((1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 393838-55-6(2,5-dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamide)

- 2763928-61-4(3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic acid)

- 2639443-72-2(tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylate)

- 2138055-80-6(3-(3-Aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one)

- 1341322-71-1(2-(2,4-Dimethylphenyl)-2,2-difluoroacetic acid)

- 1805313-12-5(5-(Difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride)

- 1003048-68-7(7-(trifluoromethyl)indan-1-one)

- 1807156-59-7(Ethyl 2-bromo-6-fluoropyridine-3-acetate)